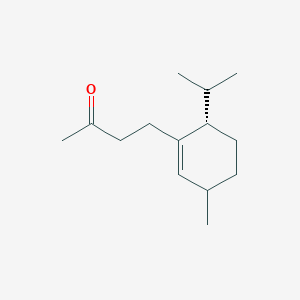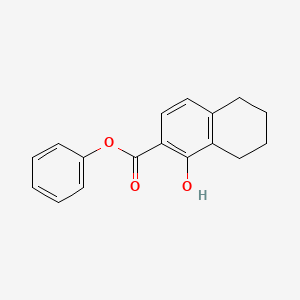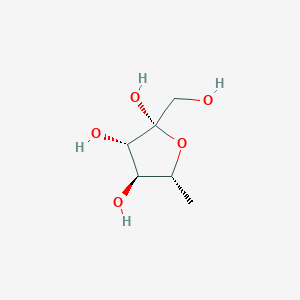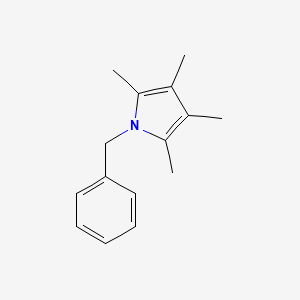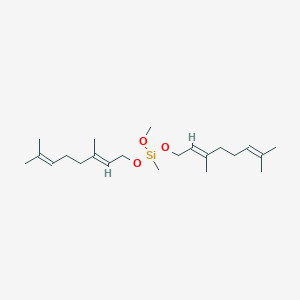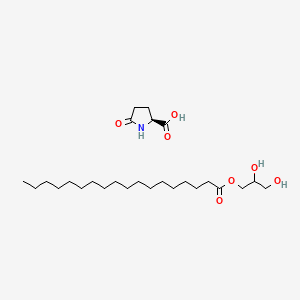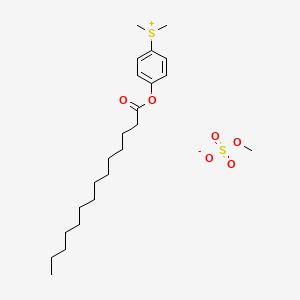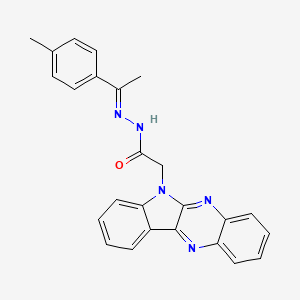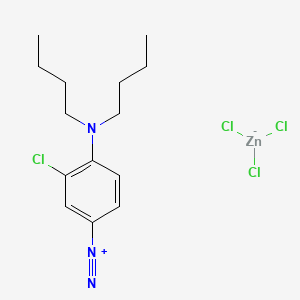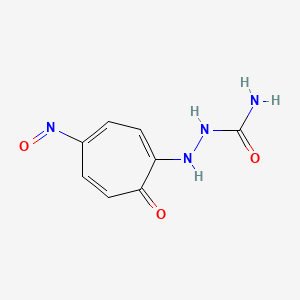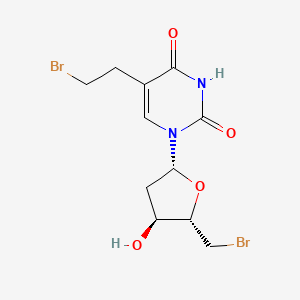
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure can be synthesized through condensation reactions involving urea or thiourea with β-dicarbonyl compounds.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via cyclization reactions, often using dihydroxy intermediates.
Bromination: The bromine atoms can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Cyclization and Ring-Opening: The tetrahydrofuran ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydride (NaH): Commonly used in deprotonation reactions.
Palladium Catalysts: Employed in various coupling reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atoms.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as antiviral, anticancer, and antimicrobial agents. The specific structure of this compound might make it a candidate for such studies.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors. The presence of the tetrahydrofuran ring and bromine atoms might influence its biological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione would depend on its specific interactions with biological targets. Typically, pyrimidine derivatives exert their effects by interacting with nucleic acids or enzymes involved in DNA replication and repair. The bromine atoms might enhance its binding affinity to certain molecular targets.
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine (BrdU): A well-known pyrimidine analog used in DNA labeling and cancer research.
5-Fluorouracil (5-FU): Another pyrimidine analog widely used as an anticancer agent.
Uniqueness
The unique combination of the tetrahydrofuran ring and bromine atoms in 5-(2-Bromo-ethyl)-1-(5-bromomethyl-4-hydroxy-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione sets it apart from other pyrimidine derivatives. This structural uniqueness might confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
属性
CAS 编号 |
97975-03-6 |
|---|---|
分子式 |
C11H14Br2N2O4 |
分子量 |
398.05 g/mol |
IUPAC 名称 |
5-(2-bromoethyl)-1-[(2R,4S,5S)-5-(bromomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14Br2N2O4/c12-2-1-6-5-15(11(18)14-10(6)17)9-3-7(16)8(4-13)19-9/h5,7-9,16H,1-4H2,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
FTIWIUDVYAAVNZ-DJLDLDEBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCBr)CBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


